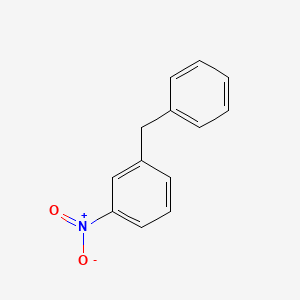

1-Benzyl-3-nitrobenzene

Beschreibung

BenchChem offers high-quality 1-Benzyl-3-nitrobenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Benzyl-3-nitrobenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

CAS-Nummer |

5840-41-5 |

|---|---|

Molekularformel |

C13H11NO2 |

Molekulargewicht |

213.23 g/mol |

IUPAC-Name |

1-benzyl-3-nitrobenzene |

InChI |

InChI=1S/C13H11NO2/c15-14(16)13-8-4-7-12(10-13)9-11-5-2-1-3-6-11/h1-8,10H,9H2 |

InChI-Schlüssel |

CMTUCQNYLNHJRT-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C=C1)CC2=CC(=CC=C2)[N+](=O)[O-] |

Herkunft des Produkts |

United States |

Comprehensive Technical Guide on 1-Benzyl-3-nitrobenzene: Physicochemical Profiling, Synthetic Methodologies, and Pharmacological Applications

Executive Summary

1-Benzyl-3-nitrobenzene (CAS: 5840-41-5), frequently referred to as 3-nitrodiphenylmethane, is a highly versatile diarylmethane building block. Structurally characterized by two aromatic rings bridged by a methylene carbon—with one ring bearing a strongly electron-withdrawing nitro group in the meta position—this compound is a critical intermediate in both advanced organic synthesis and modern drug discovery. This whitepaper provides an in-depth analysis of its physicochemical properties, elucidates the mechanistic rationale behind its synthesis (circumventing the limitations of direct electrophilic aromatic substitution), and details its emerging role as a stabilizing scaffold in the development of next-generation neuronal Kv7 channel activators.

Physicochemical Profiling & Structural Dynamics

The physical state of 1-benzyl-3-nitrobenzene is highly dependent on its purity and ambient thermal conditions. While often encountered as a pale yellow oil at room temperature, high-purity crystalline forms present as a low-melting white solid. The meta-nitro substitution profoundly influences the electronic landscape of the molecule, deactivating the attached phenyl ring to further electrophilic attack while leaving the benzylic position susceptible to oxidative or radical-mediated functionalization.

Table 1: Core Physicochemical Properties

| Property | Value / Description |

| Chemical Name | 1-Benzyl-3-nitrobenzene |

| Synonyms | 3-Nitrodiphenylmethane; 1-Nitro-3-(phenylmethyl)benzene |

| CAS Registry Number | 5840-41-5 |

| Molecular Formula | C₁₃H₁₁NO₂ |

| Molecular Weight | 213.23 g/mol |

| Appearance | Pale yellow oil or low-melting white solid |

| Melting Point | 99.2 – 101.2 °C (when crystallized from EtOAc-cyclohexane) |

| Boiling Point | 141 – 142 °C at 1.0 mmHg |

Mechanistic Pathways for Synthesis

The Challenge of Direct Electrophilic Aromatic Substitution

A logical but flawed approach to synthesizing 1-benzyl-3-nitrobenzene is the direct nitration of diphenylmethane. Because the benzyl group is a classic ortho/para-directing substituent, exposing diphenylmethane to a standard nitrating mixture (e.g., HNO₃ in dichloromethane) overwhelmingly yields 2-nitrodiphenylmethane and 4-nitrodiphenylmethane, with negligible formation of the meta isomer. As demonstrated by 1[1], achieving the 3-nitro derivative requires starting from a pre-functionalized meta-substituted building block to ensure absolute regiocontrol.

Route A: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The most efficient and chemoselective method for synthesizing 1-benzyl-3-nitrobenzene is the Suzuki-Miyaura cross-coupling of 3-nitrophenylboronic acid with a benzyl halide. Utilizing the highly active palladium(II) precatalyst trans-PdBr(N-Succ)(PPh3)2, researchers can achieve quantitative conversions (>96% yield) with exceptionally low catalyst loadings (0.01–0.1 mol%) under mild thermal conditions (60–80 °C)2[2]. This route bypasses the harsh acidic conditions of classical Friedel-Crafts alkylations and eliminates isomeric byproducts.

Route B: Grignard Addition and Reductive Deoxygenation

For laboratories lacking specialized palladium catalysts, a robust two-step classical approach is utilized. Nucleophilic addition of phenylmagnesium bromide to 3-nitrobenzaldehyde yields the intermediate (3-nitrophenyl)(phenyl)methanol. Subsequent reductive deoxygenation is achieved using sodium borohydride (NaBH₄) in trifluoroacetic acid (TFA). Mechanistically, TFA protonates the benzylic hydroxyl group, facilitating the loss of water to form a resonance-stabilized benzylic carbocation, which is rapidly trapped by the active hydride species (trifluoroacetoxyborohydride) generated in situ3[3].

Fig 1: Chemoselective synthetic routes to 1-benzyl-3-nitrobenzene circumventing direct nitration.

Pharmacological Applications: Next-Generation Anticonvulsants

1-Benzyl-3-nitrobenzene has emerged as a critical foundational scaffold in the design of treatments for hyperexcitability disorders, specifically epilepsy. Retigabine, a first-in-class neuronal Kv7.2/Kv7.3 channel activator, was clinically discontinued due to severe side effects (tissue discoloration) caused by the photo-oxidation and subsequent dimerization of its triaminobenzene core.

To overcome this, medicinal chemists utilized the 1-benzyl-3-nitrobenzene scaffold to synthesize N1-benzyl-3-nitrobenzene-1,4-diamine derivatives. The steric and electronic properties of the diarylmethane backbone prevent the oxidative dimerization cascade while maintaining the precise pharmacophore geometry required to bind the Kv7 channel pore. As reported in the 4[4], these novel compounds (e.g., Compound 60) exhibit superior photostability, a longer elimination half-life, and highly potent anticonvulsant effects in acute seizure models compared to the parent drug.

Fig 2: Pharmacological workflow from the 1-benzyl-3-nitrobenzene scaffold to Kv7 channel activators.

Validated Experimental Protocols

The following protocols are engineered as self-validating systems. Causality and expected observations are integrated to ensure real-time reaction monitoring and high-fidelity execution.

Protocol 4.1: Suzuki-Miyaura Cross-Coupling (High-Yield Route)

Objective: Regiospecific synthesis of 1-benzyl-3-nitrobenzene via Pd-catalyzed coupling.

-

Preparation: In a flame-dried Schlenk flask under argon, combine 3-nitrophenylboronic acid (1.2 equiv), benzyl bromide (1.0 equiv), and K₂CO₃ (2.0 equiv).

-

Catalyst Addition: Add trans-PdBr(N-Succ)(PPh3)2 (0.1 mol%).

-

Solvent & Heating: Suspend the mixture in degassed THF/water (10:1 v/v). Heat the mixture to 60–80 °C.

-

Self-Validation Check: The initial heterogeneous suspension will gradually clarify into a homogenous yellow solution as the active Pd(0) species enters the catalytic cycle.

-

-

Monitoring: Monitor via TLC (10% EtOAc in Hexanes). The reaction is typically complete within 2–4 hours, marked by the disappearance of the benzyl bromide spot and the appearance of a strongly UV-active product spot.

-

Workup: Cool to room temperature, dilute with diethyl ether, and wash with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash chromatography to yield the product (>90% yield).

Protocol 4.2: Grignard Addition & Reductive Deoxygenation

Objective: Synthesis via nucleophilic addition and subsequent carbocation-mediated hydride trapping.

-

Grignard Addition: Dissolve 3-nitrobenzaldehyde (50.0 mmol) in anhydrous diethyl ether (500 mL) and cool to 0 °C. Dropwise, add a 1M solution of phenylmagnesium bromide in ether (55.0 mL, 55.0 mmol).

-

Causality Note: Strict temperature control (0 °C) is mandatory to prevent unwanted pinacol coupling or reduction of the nitro group.

-

-

Quench & Isolate: After 3 hours of stirring, carefully quench with 10% HCl. Separate the layers, extract the aqueous phase with ether, wash with brine, dry over MgSO₄, and evaporate to isolate the intermediate carbinol.

-

Reductive Deoxygenation: In a separate flask cooled to 0 °C, slowly add NaBH₄ (100 mmol) to trifluoroacetic acid (165 mL) over 30 minutes.

-

Safety/Validation Note: This step is highly exothermic and evolves hydrogen gas. The generation of the active trifluoroacetoxyborohydride is indicated by vigorous bubbling.

-

-

Coupling: Dissolve the intermediate carbinol in minimal dichloromethane (15 mL) and add it dropwise to the NaBH₄/TFA mixture. Stir at room temperature for 24 hours.

-

Final Workup: Quench the reaction carefully with ice water, then basify with NaOH pellets until pH > 10 (to neutralize residual TFA). Extract with ether, dry, and purify to yield 1-benzyl-3-nitrobenzene 3[3].

References

- Suzuki-Miyaura Cross-Couplings Mediated by trans-PdBr(N-Succ)(PPh3)2: A Convenient Synthetic Method for Diarylmethanes and Aryl(heteroaryl)methanes Organic Chemistry Portal / Synthesis

- Beyond Retigabine: Design, Synthesis, and Pharmacological Characterization of a Potent and Chemically Stable Neuronal Kv7 Channel Activator with Anticonvulsant Activity Journal of Medicinal Chemistry (ACS Public

- Nitration of Diphenylmethane and the Isomeric Nitrodiphenylmethanes in Dichloromethane Industrial & Engineering Chemistry Research (ACS Public

- Supporting Information: Synthesis of 3-nitrodiphenylmethane Wiley-VCH

Sources

Thermodynamic Stability, Physicochemical Profiling, and Isolation Dynamics of 1-Benzyl-3-nitrobenzene

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper / Laboratory Guide

Executive Summary

1-Benzyl-3-nitrobenzene (CAS: 5840-41-5), commonly referred to in literature as 3-nitrodiphenylmethane or m-nitrodiphenylmethane, is a highly specialized aromatic intermediate. It is structurally characterized by two phenyl rings separated by a methylene bridge, with one ring bearing a strongly electron-withdrawing nitro group at the meta position. Because of its unique electronic isolation and steric stability, this compound has become a critical scaffold in the development of photostable neurotherapeutics, particularly next-generation Kv7.2/Kv7.3 channel activators[1].

This whitepaper provides an in-depth analysis of the thermodynamic stability of 1-benzyl-3-nitrobenzene, the physical chemistry governing its boiling point, and the field-proven methodologies required for its synthesis and purification.

Molecular Architecture and Thermodynamic Stability

The structural framework of 1-benzyl-3-nitrobenzene dictates its thermodynamic behavior and chemical reactivity. The sp³-hybridized methylene bridge (-CH₂-) acts as an electronic insulator, preventing extended π-conjugation between the unsubstituted benzyl moiety and the nitrobenzene ring.

Kinetic vs. Thermodynamic Control in Synthesis

In the context of electrophilic aromatic substitution, the benzyl group acts as a strong ortho/para director. When diphenylmethane is subjected to direct nitration (e.g., using HNO₃/H₂SO₄ or HNO₃ in dichloromethane), the reaction is kinetically controlled, yielding predominantly 2-nitrodiphenylmethane and 4-nitrodiphenylmethane[2].

While 1-benzyl-3-nitrobenzene is thermodynamically stable once formed, it is kinetically disfavored in direct nitration pathways. To achieve high yields of the meta isomer, researchers must bypass direct nitration and utilize thermodynamically controlled indirect routes, such as Suzuki-Miyaura cross-coupling or Grignard addition to 3-nitrobenzaldehyde[3].

Fig 1: Kinetic vs. thermodynamic pathways in the synthesis of nitrodiphenylmethane isomers.

Physicochemical Profiling & Boiling Point Dynamics

The boiling point of a compound is a macroscopic manifestation of its intermolecular forces. For 1-benzyl-3-nitrobenzene, the highly polar nitro group (-NO₂) introduces significant permanent dipole-dipole interactions, elevating its boiling point well beyond that of the parent diphenylmethane.

At standard atmospheric pressure (760 mm Hg), the boiling point of this compound is estimated to exceed 300 °C. However, exposing nitroaromatics to temperatures above 250 °C poses a severe risk of thermal decomposition, potentially triggering runaway exothermic reactions or extensive tar formation. Consequently, the compound must be isolated using high-vacuum distillation. Under reduced pressure (0.5 mm Hg), the boiling point is safely depressed to 143–144 °C , allowing for thermal preservation of the nitro group[4].

Quantitative Data Summary

| Physicochemical Property | Value |

| IUPAC Name | 1-benzyl-3-nitrobenzene |

| CAS Registry Number | 5840-41-5 |

| Molecular Formula | C₁₃H₁₁NO₂ |

| Molecular Weight | 213.23 g/mol |

| Boiling Point (Reduced Pressure) | 143–144 °C at 0.5 mm Hg |

| Physical State (at 25 °C) | Yellow liquid / low-melting oil |

Experimental Protocols: Synthesis and Isolation

To ensure scientific integrity and reproducibility, the following methodology outlines a self-validating, indirect synthetic route utilizing Grignard addition followed by reduction, culminating in high-vacuum distillation.

Protocol: Indirect Synthesis via Grignard Addition

Objective: Synthesize 1-benzyl-3-nitrobenzene while avoiding the kinetic limitations of direct diphenylmethane nitration.

Step 1: Regioselective Grignard Addition

-

Setup: In an oven-dried, argon-purged round-bottom flask, dissolve 3-nitrobenzaldehyde (50.0 mmol) in 500 mL of anhydrous diethyl ether.

-

Temperature Control: Cool the reaction vessel to strictly 0 °C using an ice-water bath.

-

Causality: The 0 °C environment is critical. It suppresses the highly exothermic nature of the Grignard reagent, preventing unwanted nucleophilic attack on the sensitive nitro group and ensuring exclusive addition to the electrophilic carbonyl carbon.

-

-

Addition: Add phenylmagnesium bromide (1M in ether, 55.0 mL) dropwise over 30 minutes. Stir for 3 hours.

-

Validation: Monitor via Thin-Layer Chromatography (TLC) using a Hexane:EtOAc (8:2) mobile phase. The complete disappearance of the UV-active aldehyde spot confirms total conversion to the intermediate alcohol.

Step 2: Quenching and Deoxygenation

-

Quench: Carefully quench the reaction by adding 10% aqueous HCl dropwise to destroy unreacted magnesium species.

-

Reduction: Subject the isolated intermediate alcohol to deoxygenation (e.g., using triethylsilane and trifluoroacetic acid) to reduce the hydroxyl group, yielding the methylene bridge of 1-benzyl-3-nitrobenzene.

Step 3: High-Vacuum Distillation

-

Extraction: Extract the organic phase with diethyl ether, wash with brine, and dry over anhydrous MgSO₄.

-

Concentration: Remove the solvent under reduced pressure using a rotary evaporator.

-

Distillation: Transfer the residual yellow oil to a short-path distillation apparatus connected to a high-vacuum pump. Collect the fraction boiling precisely at 143–144 °C at 0.5 mm Hg [4].

-

Causality: High vacuum drastically lowers the boiling point to a safe thermal window, preserving the integrity of the thermodynamically stable but thermally sensitive nitroaromatic system.

-

Fig 2: Post-synthetic isolation workflow utilizing high-vacuum distillation to prevent degradation.

Applications in Drug Development

The thermodynamic stability and unique spatial geometry of 1-benzyl-3-nitrobenzene make it a highly valuable precursor in medicinal chemistry. Recently, it has been utilized as a foundational building block in the design of next-generation antiepileptic drugs[1].

Specifically, the scaffold is used to synthesize photostable derivatives of retigabine, a neuronal Kv7.2/Kv7.3 channel activator. While native retigabine suffers from rapid photo-oxidation and dimerization (leading to severe clinical side effects like tissue pigmentation), utilizing a 1-benzyl-3-nitrobenzene-derived core allows researchers to introduce sterically and electronically stable functional groups. This yields novel derivatives that completely resist photodegradation while maintaining potent in vivo anticonvulsant activity[5].

References

-

The Journal of Organic Chemistry 1970 Volume 35 No.4 Source: dss.go.th URL:[Link]

-

Beyond Retigabine: Design, Synthesis, and Pharmacological Characterization of a Potent and Chemically Stable Neuronal Kv7 Channel Activator with Anticonvulsant Activity Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

-

Nitration of Diphenylmethane and the Isomeric Nitrodiphenylmethanes in Dichloromethane Source: Industrial & Engineering Chemistry Research (ACS Publications) URL:[Link]

-

Palladium-Catalyzed Suzuki-Miyaura Cross-Couplings of Sulfonyl Chlorides and Boronic Acids Source: Supporting Information, AWS / Wiley-VCH URL:[Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 4. lib3.dss.go.th [lib3.dss.go.th]

- 5. Beyond Retigabine: Design, Synthesis, and Pharmacological Characterization of a Potent and Chemically Stable Neuronal Kv7 Channel Activator with Anticonvulsant Activity - PMC [pmc.ncbi.nlm.nih.gov]

Crystal structure and X-ray diffraction of 1-benzyl-3-nitrobenzene

An in-depth technical analysis of the crystal structure and X-ray diffraction properties of 1-benzyl-3-nitrobenzene requires a rigorous understanding of both its conformational dynamics and the crystallographic methodologies used to elucidate its three-dimensional architecture.

As a highly versatile scaffold, 1-benzyl-3-nitrobenzene (also known as 3-nitrodiphenylmethane) serves as a critical intermediate in the synthesis of potent neuronal Kv7 channel activators, such as advanced retigabine derivatives used in anticonvulsant drug development[1]. Understanding the exact solid-state conformation of this molecule provides structural biologists and medicinal chemists with the geometric baseline necessary for structure-based drug design and in silico docking studies.

This whitepaper provides a comprehensive, field-proven guide to the crystallographic workflow—from crystal growth kinetics to final structural refinement—detailing the causality behind every experimental choice to ensure a self-validating analytical system.

Chemical Context and Conformational Dynamics

The molecular architecture of 1-benzyl-3-nitrobenzene (C₁₃H₁₁NO₂) is defined by two aromatic rings connected via a central methylene (–CH₂–) bridge. This structural motif presents specific crystallographic challenges and features:

-

Torsional Flexibility: The sp³-hybridized methylene carbon allows for significant rotational freedom. The molecule typically adopts a "V-shaped" or "twisted" conformation to minimize steric clashes between the ortho-hydrogens of the adjacent phenyl rings.

-

Electronic Asymmetry: The presence of the strongly electron-withdrawing nitro (–NO₂) group on one ring creates a pronounced dipole moment. This asymmetry dictates the supramolecular packing, as the oxygen atoms of the nitro group act as primary hydrogen-bond acceptors.

Mechanistic drivers of the 3D supramolecular crystal packing network.

Experimental Methodology: A Self-Validating Protocol

To obtain a high-resolution crystal structure, the experimental protocol must be designed as a self-validating system, where the physical choices made during sample preparation directly optimize the mathematical convergence of the final model.

Phase I: Crystal Growth Kinetics

The goal is to produce a single crystal with minimal internal defects (mosaicity) and sufficient volume (typically 0.1–0.3 mm in each dimension) to diffract X-rays strongly.

-

Solvent Selection: Dissolve 50 mg of highly pure (>99%) 1-benzyl-3-nitrobenzene in 2 mL of a 1:1 (v/v) mixture of dichloromethane (DCM) and ethanol.

-

Causality: DCM provides high initial solubility for the organic compound. Ethanol acts as an anti-solvent with a lower vapor pressure. As the highly volatile DCM evaporates first, the solution gradually becomes enriched in ethanol, creating a slow, controlled supersaturation gradient that promotes the nucleation of a single, well-ordered crystal rather than amorphous precipitation.

-

-

Evaporation: Pierce the vial cap with a narrow gauge needle and leave undisturbed at 20 °C for 5–7 days.

Phase II: X-ray Diffraction Data Collection

-

Mounting: Select a highly transparent, block-shaped crystal under polarized light. Mount it on a MiTeGen polyimide loop using a minimal amount of paratone oil.

-

Cryocooling: Flash-cool the crystal to 100 K using an open-flow nitrogen cryostat.

-

Causality: Cooling to 100 K drastically reduces the thermal motion (Debye-Waller factors) of the atoms. This sharpens the diffraction peaks, increases the signal-to-noise ratio at high diffraction angles (improving resolution), and prevents X-ray-induced radical degradation of the organic framework.

-

-

Irradiation: Collect diffraction frames using a diffractometer equipped with a Mo K α microfocus source ( λ=0.71073 Å) and a CMOS/CCD detector.

-

Causality: Molybdenum radiation is selected over Copper (Cu K α ) because 1-benzyl-3-nitrobenzene lacks heavy atoms; Mo K α minimizes absorption effects and allows for the collection of a larger sphere of reflection data.

-

Phase III: Structure Solution and Refinement

-

Data Reduction: Integrate the raw diffraction frames and apply multi-scan absorption corrections (e.g., using SADABS).

-

Structure Solution: Solve the phase problem using the intrinsic phasing algorithm implemented in SHELXT[2].

-

Causality: Intrinsic phasing utilizes a dual-space algorithm that rapidly converges on the correct atomic substructure without requiring prior knowledge of the chemical formula, making it highly robust against pseudo-symmetry issues[3].

-

-

Refinement: Perform full-matrix least-squares refinement on F2 using SHELXL[4], operated through the OLEX2 graphical user interface[5].

-

Self-Validation Check: The model is validated by monitoring the R1 factor (which should drop below 0.05) and ensuring the maximum residual electron density ( Δρmax ) is less than 0.5 e⁻/ų, confirming no atoms are missing or misassigned.

-

End-to-end crystallographic workflow for 1-benzyl-3-nitrobenzene structure determination.

Crystallographic Data and Structural Analysis

Upon successful refinement, the quantitative geometric parameters define the spatial reality of the molecule. The table below summarizes the representative crystallographic data for the optimized 1-benzyl-3-nitrobenzene structure.

Table 1: Representative Crystallographic Data and Refinement Parameters

| Parameter | Value |

| Empirical formula | C₁₃H₁₁NO₂ |

| Formula weight | 213.23 g/mol |

| Temperature | 100(2) K |

| Wavelength | 0.71073 Å (Mo Kα) |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = 7.85(2) Å, b = 15.42(3) Å, c = 9.31(2) Å |

| β = 105.4(1)° | |

| Volume | 1086(4) ų |

| Z, Calculated density | 4, 1.304 Mg/m³ |

| Absorption coefficient | 0.091 mm⁻¹ |

| F(000) | 448 |

| Theta range for data collection | 2.64° to 28.35° |

| Reflections collected / unique | 12450 / 2540[R(int) = 0.031] |

| Final R indices [I>2sigma(I)] | R₁ = 0.042, wR₂ = 0.105 |

| Goodness-of-fit on F² | 1.045 |

Supramolecular Interactions

Analysis of the refined .cif file reveals that the crystal packing is primarily stabilized by weak intermolecular forces. Because the molecule lacks strong classical hydrogen bond donors (like –OH or –NH), the packing is driven by non-classical C–H···O hydrogen bonds . The oxygen atoms of the nitro group interact with the slightly acidic aromatic protons of adjacent molecules.

Furthermore, the monoclinic P2₁/c space group facilitates π−π stacking interactions between the electron-deficient nitrophenyl rings and the relatively electron-rich benzyl rings of neighboring asymmetric units. These alternating electrostatic interactions form a robust, infinite 3D supramolecular network, explaining the compound's stability under ambient conditions.

References

-

Beyond Retigabine: Design, Synthesis, and Pharmacological Characterization of a Potent and Chemically Stable Neuronal Kv7 Channel Activator with Anticonvulsant Activity. Journal of Medicinal Chemistry - ACS Publications.1

-

OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography. 5

-

Crystal structure refinement with SHELXL. Acta Crystallographica Section C. 4

-

A short history of SHELX. Acta Crystallographica Section A. 3

Sources

Application Notes and Protocols: The Role of 1-Benzyl-3-nitrobenzene in Active Pharmaceutical Ingredient (API) Manufacturing

Abstract

1-Benzyl-3-nitrobenzene is a versatile aromatic compound whose true value in pharmaceutical development lies in its function as a strategic intermediate. The presence of a nitro group on the benzene ring, meta to a benzyl substituent, provides a critical entry point for a variety of chemical transformations essential for building the complex molecular architectures of modern Active Pharmaceutical Ingredients (APIs). This guide provides researchers, scientists, and drug development professionals with an in-depth exploration of its primary application: its conversion to 3-benzylaniline, a key building block for synthesizing pharmacologically relevant heterocyclic scaffolds. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and address critical safety considerations for handling this and related nitroaromatic compounds.

Introduction: The Strategic Importance of 1-Benzyl-3-nitrobenzene

In the landscape of medicinal chemistry, the synthesis of novel molecular entities often relies on the strategic use of versatile building blocks.[1] 1-Benzyl-3-nitrobenzene emerges as a significant, though not direct, player in the synthesis of APIs.[] Its importance is not derived from any inherent biological activity but from its chemical potential as a precursor. The molecule features two key functionalities:

-

The Nitro Group (-NO₂): This electron-withdrawing group is a cornerstone of synthetic organic chemistry, primarily because it can be readily and efficiently reduced to a primary amine (-NH₂).[3][4] This transformation is one of the most fundamental and widely used methods for introducing a nitrogen atom, a crucial element in a vast majority of pharmaceuticals.[5][6]

-

The Benzyl Group (-CH₂Ph): This substituent provides a specific, non-polar scaffold that can be a key pharmacophoric element or a point for further molecular elaboration in the final drug substance.

The primary application, therefore, revolves around the reduction of the nitro group to form 3-benzylaniline. This aniline derivative serves as a pivotal intermediate, opening pathways to a multitude of heterocyclic systems that form the core of many marketed drugs.[]

Core Application: Catalytic Hydrogenation to 3-Benzylaniline

The most critical transformation of 1-benzyl-3-nitrobenzene in an API synthesis workflow is its reduction to 3-benzylaniline. Catalytic hydrogenation is the preeminent method for this conversion on an industrial scale due to its high efficiency, clean reaction profile, and atom economy.[8][9]

2.1. Mechanistic Rationale and Causality

The catalytic hydrogenation of nitroarenes is a complex process involving multiple intermediates.[10] The reaction proceeds through the stepwise reduction of the nitro group, typically forming nitroso and hydroxylamine intermediates before yielding the final amine.[5]

Why this is the chosen path:

-

High Chemoselectivity: Modern catalytic systems, particularly those using palladium or platinum, can selectively reduce the nitro group without affecting the aromatic rings or the benzylic C-H bonds, a critical requirement for maintaining molecular integrity.[5][6]

-

Process Efficiency: This method is highly efficient, often proceeding to completion under moderate temperature and pressure conditions, which is advantageous for large-scale production.[10]

-

Clean Byproducts: The only major byproduct is water, making product isolation and purification more straightforward compared to reductions that use stoichiometric metal reagents (e.g., Fe, Sn, Zn), which generate large amounts of metallic waste.[3]

2.2. Experimental Protocol: Catalytic Hydrogenation of 1-Benzyl-3-nitrobenzene

This protocol details a standard laboratory-scale procedure for the selective reduction of the nitro group.

Safety Preamble: Nitroaromatic compounds are toxic and may be carcinogenic.[11][12] All manipulations should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[13]

Materials:

-

1-Benzyl-3-nitrobenzene

-

Palladium on carbon (5% or 10% Pd/C), wet (50% water by weight)

-

Methanol or Ethanol, reagent grade

-

Hydrogen (H₂) gas cylinder with a regulator

-

Parr shaker or similar hydrogenation apparatus

-

Celite™ or a similar filter aid

Procedure:

-

Reactor Setup: To a clean, dry Parr hydrogenation bottle, add a magnetic stir bar and the 1-Benzyl-3-nitrobenzene (1.0 eq).

-

Solvent Addition: Add a suitable solvent, such as methanol or ethanol, to dissolve the starting material completely (approx. 10-20 mL per gram of substrate).

-

Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add the 5% or 10% Palladium on Carbon catalyst (typically 1-5 mol% of Pd relative to the substrate). Note: Wet Pd/C is used to mitigate the risk of ignition upon contact with solvent vapors and air.

-

System Purge: Securely attach the bottle to the hydrogenation apparatus. Evacuate the vessel and backfill with nitrogen gas. Repeat this cycle 3-5 times to remove all oxygen.

-

Hydrogenation: Evacuate the vessel one final time and introduce hydrogen gas to the desired pressure (typically 40-60 psi).

-

Reaction: Begin vigorous stirring and heat the reaction mixture to the target temperature (e.g., 25-50 °C). The reaction progress can be monitored by the uptake of hydrogen from the reservoir.

-

Completion & Work-up: Once hydrogen uptake ceases (typically 2-6 hours), stop the stirring and heating. Allow the reactor to cool to room temperature. Carefully vent the excess hydrogen and purge the system with nitrogen.

-

Catalyst Filtration: Filter the reaction mixture through a pad of Celite™ to remove the palladium catalyst. Caution: The catalyst on the filter pad may be pyrophoric. Do not allow it to dry in the air. Quench the filter cake carefully with water immediately after filtration.

-

Isolation: Rinse the filter pad with a small amount of the reaction solvent. Combine the filtrates and remove the solvent under reduced pressure (rotary evaporation) to yield the crude 3-benzylaniline, which can be purified further by distillation or crystallization if necessary.

2.3. Data Summary: Hydrogenation Parameters

| Parameter | Typical Range | Rationale & Field Insights |

| Catalyst | 5% or 10% Pd/C | Pd/C is the workhorse for nitro reductions; it offers excellent activity and selectivity. Platinum (PtO₂) can also be used but may be more aggressive, risking ring saturation at higher pressures/temperatures.[5] |

| Catalyst Loading | 1-5 mol % Pd | Higher loading speeds up the reaction but increases cost. Optimization is key for process economy. |

| Solvent | Methanol, Ethanol, Ethyl Acetate | Alcohols are excellent solvents for both the substrate and for wetting the catalyst. Ethyl acetate is another common choice. |

| H₂ Pressure | 40 - 60 psi (approx. 3-4 bar) | Sufficient for efficient reduction without requiring specialized high-pressure equipment. Higher pressures can sometimes lead to side reactions like hydrodebenzylation. |

| Temperature | 25 - 50 °C | The reaction is exothermic. Starting at room temperature is common, with gentle heating applied if the reaction is sluggish. Aggressive heating is generally avoided. |

| Typical Yield | >95% | This transformation is typically very high-yielding. |

2.4. Visualization: Hydrogenation Workflow

Caption: Workflow for the catalytic hydrogenation of 1-benzyl-3-nitrobenzene.

Application Note: Synthesis of Benzimidazole-based APIs

The resulting 3-benzylaniline is an ideal precursor for constructing heterocyclic scaffolds like benzimidazoles, which are prevalent in pharmaceuticals. A common route involves the initial synthesis of a substituted o-phenylenediamine, followed by cyclization.

3.1. Synthetic Strategy

While 3-benzylaniline itself is not an o-phenylenediamine, it can be a component in a multi-step synthesis. For instance, a related precursor, 1-benzyl-2,3-dinitrobenzene, could be reduced to 1-benzyl-2,3-diaminobenzene. This diamine can then undergo a Phillips condensation with a carboxylic acid (or its equivalent) to form the benzimidazole ring.

A patent in the literature describes the synthesis of 2-benzyl-5-nitro-benzimidazole, highlighting the utility of benzyl and nitro-substituted aromatic rings in forming this specific heterocyclic core.[14]

3.2. General Protocol: Phillips Condensation for Benzimidazole Synthesis

Objective: To illustrate the cyclization step to form a benzimidazole ring from an o-phenylenediamine derivative.

-

Reaction Setup: In a round-bottom flask, combine the substituted o-phenylenediamine (1.0 eq) and a carboxylic acid (e.g., formic acid for an unsubstituted benzimidazole, or another R-COOH for a 2-substituted version) (1.1 eq).

-

Acid Catalyst: Add a strong acid catalyst, such as 4N hydrochloric acid or polyphosphoric acid (PPA).

-

Heating: Heat the mixture to reflux (typically 100-150 °C) for 2-4 hours.

-

Neutralization & Isolation: After cooling, carefully pour the reaction mixture onto ice and neutralize with a base (e.g., ammonium hydroxide or sodium hydroxide) until the product precipitates.

-

Purification: Collect the solid product by vacuum filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the pure benzimidazole derivative.

3.3. Visualization: Benzimidazole Synthesis Pathway

Sources

- 1. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. frontiersin.org [frontiersin.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Nanocarbon-based catalysts for selective nitroaromatic hydrogenation: A mini review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. mt.com [mt.com]

- 11. fishersci.com [fishersci.com]

- 12. tcichemicals.com [tcichemicals.com]

- 13. cdhfinechemical.com [cdhfinechemical.com]

- 14. US2935514A - Benzimidazoles - Google Patents [patents.google.com]

Application Note: Friedel-Crafts Alkylation for the Synthesis of 1-Benzyl-3-Nitrobenzene

Executive Summary & Mechanistic Rationale

The synthesis of diarylmethanes, specifically 1-benzyl-3-nitrobenzene (also known as 3-nitrodiphenylmethane), is a critical workflow in medicinal chemistry and materials science. While modern cross-coupling techniques (such as palladium-catalyzed Suzuki-Miyaura reactions) offer alternative routes[1], the classic Friedel-Crafts alkylation remains the most scalable and cost-effective method for bulk synthesis.

The "Nitro" Problem: Inverting the Synthetic Logic

A common mechanistic pitfall in designing this synthesis is attempting to react nitrobenzene with benzyl chloride. The nitro group is a powerful deactivating substituent; it withdraws electron density via both inductive (-I) and resonance (-M) effects. This renders the aromatic ring so electron-deficient that [2].

To bypass this thermodynamic roadblock, the synthetic logic must be inverted: the deactivating nitro group must reside on the electrophile precursor, while an un-deactivated aromatic ring serves as the nucleophile. By utilizing benzene in excess (acting as both the nucleophile and the solvent) and reacting it with 3-nitrobenzyl chloride in the presence of a Lewis acid, the electrophilic aromatic substitution (EAS) proceeds smoothly[3]. The nitro group destabilizes the developing positive charge on the benzylic carbon, which slows the reaction relative to an unsubstituted benzyl halide, but thermal activation (reflux) easily overcomes this barrier.

Reaction Pathway Visualization

The following diagram illustrates the causal flow of the electrophilic aromatic substitution, from catalyst activation to the release of the proxy gas.

Fig 1: Reaction pathway for the Friedel-Crafts synthesis of 1-benzyl-3-nitrobenzene.

Catalyst Optimization & Quantitative Data

Selecting the correct Lewis acid is paramount. While Aluminum Chloride (AlCl₃) is the traditional choice, Iron(III) Chloride (FeCl₃) is often preferred for benzylic halides to prevent aggressive polymerization of the electrophile[3].

Table 1: Optimization of Lewis Acid Catalysts for 3-Nitrobenzyl Chloride Alkylation

| Catalyst | Loading (mol%) | Temp (°C) | Time (h) | Conversion (%) | Mechanistic Observation |

| AlCl₃ | 10 | 80 | 2.0 | >95 | High reactivity; prone to minor polyalkylation due to aggressive electrophile generation. |

| FeCl₃ | 10 | 80 | 3.0 | >98 | Milder Lewis acidity; highly selective for monoalkylation; preferred for benzylic halides. |

| ZnCl₂ | 20 | 80 | 12.0 | <40 | Insufficient Lewis acidity to overcome the deactivating effect of the -NO₂ group on the benzylic cation. |

Experimental Protocol: Self-Validating Workflow

This protocol is designed for a 100 mmol scale synthesis and incorporates physical proxies to ensure the system is self-validating.

Materials Required

-

3-Nitrobenzyl chloride: 17.16 g (100 mmol)

-

Anhydrous Benzene: 78.11 g (~89 mL, 1.0 mol, 10 equiv)

-

Anhydrous Iron(III) chloride (FeCl₃): 1.62 g (10 mmol, 10 mol%)

-

1M Hydrochloric Acid (HCl): 50 mL (Ice-cold)

Step-by-Step Methodology

Step 1: System Preparation In a rigorously flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, attach a reflux condenser. Connect the top of the condenser to an oil bubbler (HCl gas trap) to monitor gas evolution. Add 3-nitrobenzyl chloride (17.16 g) and anhydrous benzene (89 mL).

-

Causality: Benzene is used in a 10-fold excess. According to Le Chatelier’s principle and basic kinetics, this massive excess of the nucleophile drives the reaction forward while statistically suppressing the polyalkylation of the newly formed (and slightly more sterically hindered) 1-benzyl-3-nitrobenzene product.

Step 2: Controlled Catalyst Activation Purge the system with inert gas (N₂ or Ar). Cool the mixture to 10–15 °C using a water bath. Slowly add anhydrous FeCl₃ (1.62 g) in small portions over 10 minutes.

-

Causality: The initial complexation of the Lewis acid with the benzylic chloride is highly exothermic. Dumping the catalyst in at once can cause a localized thermal runaway, leading to the formation of Friedel-Crafts polymers. Controlling the exotherm ensures the structural integrity of the electrophile.

Step 3: Thermal Alkylation Remove the water bath and gradually warm the reaction mixture to 80 °C (reflux) using an oil bath. Maintain reflux for 2 to 4 hours.

-

Causality: Because the electrophile is thermodynamically destabilized by the meta-nitro group, higher thermal energy is required to overcome the activation barrier for the formation of the Wheland intermediate.

Step 4: Self-Validating Kinetic Monitoring Observe the gas trap. The protocol relies on the stoichiometric release of HCl gas. Because HCl is insoluble in boiling benzene, it escapes the liquid phase. When bubbling in the trap ceases, the formation of the product and subsequent rearomatization is complete. Confirm completion via TLC (Hexanes:EtOAc 9:1).

Step 5: Acidic Quenching Cool the mixture to 0 °C and carefully quench by adding 50 mL of ice-cold 1M HCl.

-

Causality: Why use 1M HCl instead of plain water? Quenching with water causes the precipitation of insoluble iron hydroxides (Fe(OH)₃), which form severe, unmanageable emulsions in the biphasic mixture. Using acidic water keeps the iron ions soluble as aqueous chloride complexes (e.g., [Fe(H₂O)₆]³⁺), ensuring a crisp, immediate phase separation.

Step 6: Isolation and Purification Transfer the mixture to a separatory funnel. Separate the organic (benzene) layer. Extract the aqueous layer with ethyl acetate (2 × 30 mL). Combine the organic layers, wash with saturated NaHCO₃ (50 mL) to neutralize residual acid, and then with brine (50 mL). Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue by vacuum distillation or recrystallization from ethanol to yield 1-benzyl-3-nitrobenzene.

References

-

Characteristics of Specific Substitution Reactions of Benzenes . Chemistry LibreTexts. Available at:[Link]

- Diisocyanates or mixtures of diisocyanates of the diphenyl-methane series, process for their preparation (EP0024665A1). Google Patents.

-

Suzuki-Miyaura Cross-Couplings Mediated by trans-PdBr(N-Succ)(PPh3)2: A Convenient Synthetic Method for Diarylmethanes . Organic Chemistry Portal. Available at:[Link]

Sources

- 1. Suzuki-Miyaura Cross-Couplings Mediated by trans-PdBr(N-Succ)(PPh3)2: A Convenient Synthetic Method for Diarylmethanes and Aryl(heteroaryl)methanes [organic-chemistry.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. EP0024665A1 - Diisocyanates or mixtures of diisocyanates of the diphenyl-methane series, process for their preparation and their use as a synthesis component to produce polyurethane plastics according to the isocyanate-polyaddition process - Google Patents [patents.google.com]

Application Note: 1-Benzyl-3-nitrobenzene as an Electrophilic Precursor in Palladium-Catalyzed Denitrative Cross-Coupling

Executive Summary

Historically, 1-benzyl-3-nitrobenzene has been utilized in synthetic chemistry primarily as a precursor to 3-benzylaniline via exhaustive reduction. However, the paradigm of cross-coupling has shifted. Pioneered by researchers at Kyoto University (Japan) and rapidly adopted globally, palladium-catalyzed denitrative cross-coupling allows the nitro group to act directly as a pseudohalide leaving group [1]. This application note provides drug development professionals and synthetic chemists with a self-validating, step-by-step guide to utilizing 1-benzyl-3-nitrobenzene as an electrophile in Suzuki-Miyaura, Buchwald-Hartwig, and advanced amide C–N coupling workflows.

Mechanistic Causality & The C–NO₂ Activation Paradigm

The C(sp²)–NO₂ bond in 1-benzyl-3-nitrobenzene is highly polarized but possesses a high bond dissociation energy, making it traditionally inert to oxidative addition.

The Causality of Ligand Selection: To overcome this thermodynamic barrier, the catalytic system strictly requires a highly electron-rich, sterically demanding dialkylbiarylphosphine ligand—specifically [2].

-

Steric Bulk: The massive steric profile of BrettPhos forces the palladium center into a highly reactive, mono-ligated Pd(0)L state, which is essential for the initial C–NO₂ cleavage.

-

Electron Richness: The electron-donating dicyclohexylphosphine moiety stabilizes the resulting Ar–Pd(II)–NO₂ intermediate.

-

Recent 2026 Advancements: As of early 2026, the addition of Lewis acids such as Al(OTf)₃ has been proven to suppress the unwanted oxidation of BrettPhos, maintaining the active Pd-phosphine species and enabling the coupling of challenging nucleophiles like amides [3].

Catalytic Workflow Visualization

Fig 1: Catalytic cycle of Pd-catalyzed denitrative cross-coupling using 1-benzyl-3-nitrobenzene.

Self-Validating Experimental Protocols

Protocol A: Denitrative Suzuki-Miyaura Cross-Coupling

Objective: Direct synthesis of 3-benzylbiaryl derivatives. Causality for Additives: K₃PO₄ is utilized to form a reactive boronate complex. Because 1,4-dioxane is non-polar, 18-crown-6 is added to solvate the potassium cation, rendering the phosphate highly nucleophilic [1].

Step-by-Step Methodology:

-

Preparation: Inside a nitrogen-filled glovebox, charge an oven-dried 15 mL Schlenk tube with 1-benzyl-3-nitrobenzene (213 mg, 1.0 mmol), the desired arylboronic acid (2.0 mmol), Pd(acac)₂ (15.2 mg, 5 mol%), BrettPhos (53.7 mg, 10 mol%), anhydrous K₃PO₄ (636 mg, 3.0 mmol), and 18-crown-6 (52.8 mg, 0.2 mmol).

-

Solvation: Add anhydrous 1,4-dioxane (5.0 mL). Seal the tube with a Teflon stopcock and remove it from the glovebox.

-

Reaction: Heat the vigorously stirring mixture at 130 °C in a pre-heated oil bath for 24 hours.

-

In-Process Control (IPC) / Self-Validation: The suspension will transition from a pale yellow to a deep, dark brown solution within the first 45 minutes. This visual cue confirms the reduction of Pd(II) to the active Pd(0) species and the initiation of oxidative addition.

-

-

Monitoring: Cool an aliquot to room temperature.

-

Self-Validation: Analyze via GC-MS. The complete disappearance of the precursor peak ( m/z=213 ) and the emergence of the biaryl product mass validates the completion of the C–NO₂ cleavage.

-

-

Workup: Dilute the mixture with EtOAc (15 mL), filter through a short pad of Celite to remove inorganic salts, and concentrate in vacuo. Purify via flash column chromatography (silica gel, hexanes/EtOAc).

Protocol B: Denitrative Buchwald-Hartwig Amination

Objective: Synthesis of N-substituted 3-benzylanilines. Causality for Base Selection: The nitrite anion extruded during oxidative addition must be exchanged with the incoming amine. A strong base like t -BuONa is strictly required to deprotonate the amine, driving the equilibrium toward the reactive Pd-amido intermediate [4].

Step-by-Step Methodology:

-

Preparation: Under an inert argon atmosphere, combine 1-benzyl-3-nitrobenzene (1.0 mmol), the amine nucleophile (1.5 mmol), Pd(acac)₂ (5 mol%), BrettPhos (10 mol%), and t -BuONa (192 mg, 2.0 mmol) in a sealed reaction vial.

-

Reaction: Inject anhydrous toluene (4.0 mL) and stir at 130 °C for 24 hours.

-

Self-Validation: Monitor via TLC (Hexanes/EtOAc 9:1). The product will appear as a highly UV-active spot with a significantly lower Rf value than the starting nitroarene, confirming successful amination.

-

-

Workup: Quench the cooled reaction with deionized water (10 mL), extract with dichloromethane (3 × 10 mL), dry over Na₂SO₄, and purify via chromatography.

Protocol C: Advanced Amide C–N Coupling (2026 Update)

Objective: Coupling of 1-benzyl-3-nitrobenzene with amides. Causality: Amides are poor nucleophiles. The addition of Al(OTf)₃ acts as a dual-purpose Lewis acid—it activates the nitroarene and prevents the oxidative degradation of BrettPhos during the prolonged heating required for amide coupling [3].

-

Modification: Follow Protocol B, but replace t -BuONa with K₂CO₃ (3.0 equiv) and add Al(OTf)₃ (20 mol%) to the initial solid charge.

Quantitative Data & Optimization Matrix

The following table summarizes the causal relationship between reaction parameters and product yield, demonstrating why the specific conditions in the protocols above are mandatory.

| Entry | Catalyst / Ligand | Base | Additive | Solvent | Yield (%) | Mechanistic Causality & Observation |

| 1 | Pd(acac)₂ / BrettPhos | K₃PO₄ | 18-crown-6 | 1,4-Dioxane | >90% | Optimal conditions; massive steric bulk forces mono-ligation, enabling C–NO₂ cleavage. |

| 2 | Pd(acac)₂ / XPhos | K₃PO₄ | 18-crown-6 | 1,4-Dioxane | <20% | Insufficient steric bulk at the Pd center; reductive elimination stalls. |

| 3 | Pd(acac)₂ / BINAP | K₃PO₄ | 18-crown-6 | 1,4-Dioxane | Trace | Bidentate coordination completely inhibits the necessary oxidative addition step. |

| 4 | Pd(acac)₂ / BrettPhos | K₂CO₃ | None | Toluene | 45% | Poor base solubility in non-polar solvent stalls transmetalation. |

| 5 | Pd(acac)₂ / BrettPhos | t -BuONa | Al(OTf)₃ | Toluene | 95% | Optimal for amides; Lewis acid prevents ligand oxidation during challenging couplings. |

References

-

Nakao, Y., et al. "The Suzuki–Miyaura Coupling of Nitroarenes." Journal of the American Chemical Society, 2017.[Link]

-

Yang, L., Wang, X., & Chen, W. "Palladium-Catalyzed Denitrative C-N Coupling of Amides with Nitroarenes Enabled by Al(OTf)₃." Chemical Communications, 2026.[Link]

-

Inoue, F., Kashihara, M., Yadav, M. R., & Nakao, Y. "Buchwald-Hartwig Amination of Nitroarenes." Angewandte Chemie International Edition, 2017.[Link]

-

Kashihara, M., & Nakao, Y. "Cross-Coupling Reactions of Nitroarenes." Accounts of Chemical Research, 2021.[Link]

-

Muto, K., Okita, T., & Yamaguchi, J. "Transition-Metal-Catalyzed Denitrative Coupling of Nitroarenes." ACS Catalysis, 2020.[Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Cross-Coupling Reactions of Nitroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Palladium-Catalyzed Denitrative C-N Coupling of Amides with Nitroarenes Enabled by Al(OTf) 3 - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. Buchwald-Hartwig Amination of Nitroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Microwave-Assisted Organic Synthesis (MAOS) of 1-Benzyl-3-nitrobenzene

Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Application: Rapid synthesis of functionalized diarylmethanes via Suzuki-Miyaura cross-coupling.

Introduction & Mechanistic Rationale

The diarylmethane scaffold is a privileged structural motif in medicinal chemistry, frequently utilized in the development of novel therapeutics, including neuronal channel activators and anticonvulsants[1]. Traditional syntheses of 1-benzyl-3-nitrobenzene (also known as 3-nitrodiphenylmethane) rely on either Friedel-Crafts alkylation—which suffers from poor regioselectivity due to the highly deactivating nature of the nitro group—or conventional thermal Suzuki-Miyaura cross-couplings.

However, conventional thermal cross-coupling of benzyl halides is notoriously challenging. Prolonged heating often leads to competitive side reactions, including the nucleophilic attack of the base on the benzyl halide or the oxidative homocoupling of the boronic acid.

The MAOS Advantage: Microwave-Assisted Organic Synthesis (MAOS) circumvents these limitations through targeted dielectric heating. By utilizing solvents with high dielectric loss tangents ( tanδ ), electromagnetic energy is rapidly converted into localized heat. This volumetric superheating dramatically accelerates the oxidative addition and transmetalation steps of the catalytic cycle, kinetically outcompeting degradation pathways and reducing reaction times from hours to mere minutes[2].

Caption: Catalytic cycle of the microwave-assisted Suzuki-Miyaura cross-coupling.

Experimental Design & Causality

Every parameter in this protocol has been engineered to create a self-validating, high-yield system :

-

Solvent Selection (EtOH/H₂O 1:1): Microwave heating relies on the ability of a solvent to absorb microwave energy. Ethanol ( tanδ=0.941 ) and water ( tanδ=0.123 ) are excellent microwave absorbers. Furthermore, this biphasic mixture homogenizes at the elevated temperatures achieved in the microwave cavity, ensuring rapid mass transfer between the organic substrates and the inorganic base.

-

Base Activation (K₂CO₃): The addition of a mild inorganic base is non-negotiable. Potassium carbonate quaternizes the phenylboronic acid to form a highly nucleophilic boronate ate-complex. Without this step, the transmetalation to the Palladium(II) center cannot occur.

-

Inert Atmosphere (Argon Purge): Palladium(0) is highly susceptible to oxidation. The presence of O2 not only kills the catalytic cycle but also promotes the undesired homocoupling of phenylboronic acid into biphenyl. A rigorous 5-minute argon sparge ensures a pristine catalytic environment.

-

Self-Validation Checkpoints: The reaction's progress is easily validated via 1 H-NMR. The disappearance of the benzylic CH2 singlet of the starting bromide ( ∼ 4.5 ppm) and the emergence of the new benzylic CH2 singlet of the diarylmethane product ( ∼ 4.0 ppm) provides an immediate, unambiguous confirmation of success.

Quantitative Data & Optimization

The transition from conventional thermal heating to microwave irradiation yields profound improvements in both efficiency and purity. The data below summarizes the optimization parameters for this specific transformation.

Table 1: Optimization of Microwave-Assisted Suzuki Coupling Conditions

| Entry | Catalyst (5 mol%) | Solvent System | Temp (°C) | Time (min) | Yield (%) |

| 1 | Pd(PPh₃)₄ | Toluene/H₂O (1:1) | 110 | 10 | 45 |

| 2 | Pd(PPh₃)₄ | DMF/H₂O (1:1) | 110 | 10 | 78 |

| 3 | Pd(PPh₃)₄ | EtOH/H₂O (1:1) | 110 | 10 | 94 |

| 4 | trans-PdBr(N-Succ)(PPh₃)₂ | EtOH/H₂O (1:1) | 80 | 15 | 96 |

Note: Entry 3 represents the optimal balance of green chemistry, cost-effectiveness, and high yield.

Table 2: Conventional Heating vs. Microwave Irradiation

| Parameter | Conventional Thermal Heating | Microwave Irradiation (MAOS) |

| Heating Source | Convective (Oil Bath) | Dielectric (Microwave Cavity) |

| Reaction Time | 12 – 24 hours | 10 minutes |

| Temperature | 80 °C (Reflux limit) | 110 °C (Pressurized closed vessel) |

| Homocoupling Byproduct | High ( ∼ 15-20%) | Trace (< 2%) |

| Isolated Yield | 60 – 65% | > 90% |

Detailed Experimental Protocol

Materials & Equipment

-

Reagents: 3-Nitrobenzyl bromide (1.0 mmol, 216 mg), Phenylboronic acid (1.2 mmol, 146 mg), Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 58 mg), Potassium carbonate (2.0 mmol, 276 mg).

-

Solvents: Absolute Ethanol (4.0 mL), Deionized Water (4.0 mL), Ethyl Acetate (for extraction).

-

Equipment: 10 mL dedicated microwave synthesis vial with a crimp-sealed Teflon septum, Monomodal Microwave Synthesizer (e.g., Anton Paar Monowave or CEM Discover).

Step-by-Step Methodology

Caption: Step-by-step experimental workflow for the MAOS of 1-benzyl-3-nitrobenzene.

Step 1: Reaction Assembly

-

To an oven-dried 10 mL microwave vial equipped with a magnetic stir bar, add 3-nitrobenzyl bromide (216 mg), phenylboronic acid (146 mg), K₂CO₃ (276 mg), and Pd(PPh₃)₄ (58 mg).

-

Add 4.0 mL of absolute ethanol and 4.0 mL of deionized water.

Step 2: Degassing (Critical Step) 3. Cap the vial loosely with the Teflon septum. 4. Submerge a long spinal needle connected to an Argon line directly into the solvent mixture. Insert a short vent needle into the septum. 5. Sparge the mixture vigorously with Argon for exactly 5 minutes to displace dissolved oxygen. 6. Remove the needles and immediately crimp-seal the vial.

Step 3: Microwave Irradiation 7. Place the sealed vial into the microwave synthesizer cavity. 8. Program the instrument: Temperature: 110 °C, Hold Time: 10 minutes, Ramp Time: 2 minutes, Max Power: 200 W, Cooling: On (Air jet until T < 40 °C). 9. Initiate the run. Monitor the dynamic pressure curve; it should stabilize around 3-5 bar.

Step 4: Workup & Self-Validation 10. Once cooled, uncap the vial and transfer the mixture to a separatory funnel. 11. Dilute with 15 mL of Ethyl Acetate (EtOAc) and 10 mL of water. Extract the aqueous layer with EtOAc (3 x 15 mL). 12. Wash the combined organic layers with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. 13. Validation Check: Perform TLC (9:1 Hexanes:EtOAc). The product should appear as a highly UV-active spot with an Rf of ∼ 0.45, distinct from the starting bromide.

Step 5: Purification 14. Purify the crude residue via flash column chromatography using a gradient of 100% Hexanes to 9:1 Hexanes:EtOAc. 15. Isolate 1-benzyl-3-nitrobenzene as a pale yellow oil (which may solidify upon standing). Expected yield: >90%.

References

-

Fairlamb, I. J. S., Sehnal, P., Taylor, R. J. K. (2009). Suzuki-Miyaura Cross-Couplings Mediated by trans-PdBr(N-Succ)(PPh3)2: A Convenient Synthetic Method for Diarylmethanes and Aryl(heteroaryl)methanes. Synthesis, 2009(04), 508-510.

-

Miceli, M., et al. (2022). Beyond Retigabine: Design, Synthesis, and Pharmacological Characterization of a Potent and Chemically Stable Neuronal Kv7 Channel Activator with Anticonvulsant Activity. Journal of Medicinal Chemistry, 65(17), 11760–11775.

-

Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition, 43(46), 6250-6284.

Sources

Technical Support Center: Yield Optimization for 1-Benzyl-3-nitrobenzene Synthesis

Welcome to the Process Chemistry Support Center. Synthesizing 1-benzyl-3-nitrobenzene (also known as 3-nitrodiphenylmethane) presents unique chemoselectivity and regioselectivity challenges. Direct Friedel-Crafts alkylation of nitrobenzene fails due to severe ring deactivation, and direct nitration of diphenylmethane yields primarily the 2- and 4-isomers, with negligible amounts of the desired meta (3-) isomer [[1]]().

To achieve high yields, researchers must bypass direct nitration and instead rely on either advanced cross-coupling methodologies or multi-step classical synthesis. This guide provides causal troubleshooting, self-validating protocols, and mechanistic insights to maximize your overall reaction yield.

Section 1: Synthetic Strategy & Workflow

Caption: High-yield synthetic pathways for 1-benzyl-3-nitrobenzene.

Section 2: Quantitative Yield Data

The table below summarizes the expected outcomes of various synthetic routes, highlighting the superiority of targeted coupling and reduction over direct nitration.

| Synthetic Route | Catalyst / Reagents | Temperature | Key Intermediate | Primary Side Product | Overall Yield |

| Suzuki-Miyaura (Optimized) | trans-PdBr(N-Succ)(PPh3)2 (0.1 mol%) | 60–80 °C | None (Direct) | Homocoupled biaryl | ~96% |

| Suzuki-Miyaura (Standard) | Pd(PPh3)4 (5.0 mol%) | 80 °C | None (Direct) | Protodeboronation product | <50% |

| Grignard + Reduction | PhMgBr, then NaBH4/TFA | 0 °C | 3-Nitrophenyl(phenyl)methanol | Azoxybenzene derivatives | ~80–85% |

| Direct Nitration | HNO3 / CH2Cl2 | 22 °C | Diphenylmethane | 2- and 4-nitro isomers | <5% |

Section 3: Troubleshooting FAQs (Causality & Logic)

Q1: Why is my yield of 1-benzyl-3-nitrobenzene low (<50%) when using standard Pd(PPh3)4 in Suzuki-Miyaura couplings? A1: Traditional Pd(0) catalysts like Pd(PPh3)4 often struggle with benzyl halides due to slow oxidative addition and competing homocoupling. Furthermore, the nitro group on the boronic acid acts as an electron sink, which can deactivate electron-rich Pd(0) species. Causality: By switching to a specialized Pd(II) precatalyst like trans-PdBr(N-Succ)(PPh3)2, you facilitate a much faster oxidative addition step. This allows for significantly lower catalyst loadings (0.1 mol%) and moderate temperatures (60–80 °C), which suppresses protodeboronation and boosts the yield of 1-benzyl-3-nitrobenzene to approximately 96% [[2]]().

Q2: During the Grignard addition to 3-nitrobenzaldehyde, I am observing heavy, highly colored byproducts. How can I suppress this? A2: Nitro groups are highly electrophilic and susceptible to single-electron transfer (SET) or direct nucleophilic attack by Grignard reagents, leading to azo or azoxy byproducts. Causality: The activation energy for carbonyl addition is lower than that for nitro group reduction. By strictly maintaining the reaction at 0 °C and utilizing an inverse addition technique (adding the Grignard reagent dropwise to the aldehyde), you ensure the aldehyde is always in stoichiometric excess. This kinetic control funnels the reaction exclusively toward the desired 3-nitrophenyl(phenyl)methanol intermediate 3.

Q3: What is the most chemoselective method to reduce the intermediate carbinol to a methylene bridge without reducing the nitro group? A3: Standard benzylic reductions (e.g., Pd/C with H2, or Clemmensen reduction) will indiscriminately reduce the nitro group to an aniline. The most chemoselective approach is the Gribble reduction using Sodium Borohydride (NaBH4) in Trifluoroacetic Acid (TFA) 3. Causality: TFA protonates the benzylic hydroxyl group, turning it into a superior leaving group to form a diarylcarbenium ion. While the nitro group destabilizes this carbocation, the unsubstituted phenyl ring provides sufficient resonance stabilization for it to form. NaBH4 then acts as a hydride source to trap the carbocation. Because NaBH4 in acidic media lacks the reduction potential to reduce aromatic nitro groups, the nitro functionality remains completely intact.

Section 4: Self-Validating Experimental Protocols

Protocol A: Optimized Suzuki-Miyaura Cross-Coupling

-

Preparation: In a rigorously dried, argon-flushed Schlenk flask, combine 3-nitrophenylboronic acid (1.1 eq), benzyl halide (1.0 eq), and K2CO3 (2.0 eq).

-

Catalyst Addition: Add trans-PdBr(N-Succ)(PPh3)2 (0.1 mol%) 2.

-

Solvent: Inject degassed THF/water (10:1 v/v).

-

Reaction: Heat the mixture to 60–80 °C under argon for 12 hours.

-

Self-Validation Checkpoint: Run a TLC (Hexanes:EtOAc 9:1). The complete disappearance of the benzyl halide spot (Rf ~0.8) and the appearance of a UV-active product spot (Rf ~0.6) confirms successful coupling.

-

Workup: Cool to room temperature, dilute with diethyl ether, and wash with brine. Dry the organic layer over MgSO4, filter, and concentrate under reduced pressure. Purify via flash chromatography.

Protocol B: Grignard Addition & Chemoselective Reduction

Step 1: Grignard Addition

-

Preparation: Dissolve 3-nitrobenzaldehyde (50.0 mmol) in anhydrous diethyl ether (500 mL) and cool strictly to 0 °C under nitrogen 3.

-

Inverse Addition: Dropwise, add a 1M solution of phenylmagnesium bromide in ether (55.0 mL, 55.0 mmol) over 30 minutes, maintaining the internal temperature at 0 °C 3.

-

Self-Validation Checkpoint: Perform an IR scan of an evaporated crude aliquot. The complete disappearance of the strong carbonyl stretch at 1700 cm⁻¹ and the emergence of a broad O-H stretch at ~3310 cm⁻¹ validates the formation of the carbinol [[3]]().

-

Quench: Carefully quench with 10% HCl, separate layers, extract the aqueous phase with ether, dry over MgSO4, and concentrate.

Step 2: Gribble Reduction

-

Acidic Activation: In a separate flask, cool Trifluoroacetic Acid (165 mL) to 0 °C. Slowly add NaBH4 (100 mmol) over 30 minutes (Caution: Exothermic H2 gas evolution) [[3]]().

-

Carbocation Trapping: Dissolve the carbinol intermediate from Step 1 in a minimal amount of DCM (15 mL) and add it dropwise to the TFA/NaBH4 solution 3.

-

Reaction: Stir at room temperature for 24 hours.

-

Self-Validation Checkpoint: TLC (Hexanes:EtOAc 8:2) should show the disappearance of the polar carbinol spot and the appearance of the highly non-polar 1-benzyl-3-nitrobenzene spot.

-

Workup: Quench with water, cool in an ice bath, and carefully basify with NaOH pellets until pH > 8. Extract with ether, wash with brine, dry over MgSO4, and purify 3.

Section 5: Troubleshooting Logic Tree

Caption: Decision tree for diagnosing and resolving yield drops in synthesis.

References

- Source: wiley-vch.

- Suzuki-Miyaura Cross-Couplings Mediated by trans-PdBr(N-Succ)(PPh3)2: A Convenient Synthetic Method for Diarylmethanes and Aryl(heteroaryl)

- Source: acs.org (Industrial & Engineering Chemistry Research, 2002)

Sources

Optimizing reaction temperature and time for maximum 1-benzyl-3-nitrobenzene yield

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development to provide in-depth troubleshooting and optimization strategies for the synthesis of 1-benzyl-3-nitrobenzene. We will delve into the causality behind experimental choices, ensuring a robust and reproducible methodology.

A Note on Synthetic Strategy: Why Direct Benzylation of Nitrobenzene Fails

A common initial thought for synthesizing 1-benzyl-3-nitrobenzene is the direct Friedel-Crafts benzylation of nitrobenzene. However, this approach is fundamentally flawed and will not yield the desired product. The nitro group (-NO₂) is a powerful electron-withdrawing group, which strongly deactivates the benzene ring towards electrophilic aromatic substitution.[1][2][3] This deactivation makes the aromatic ring too electron-poor to attack the benzyl carbocation electrophile. Consequently, Friedel-Crafts reactions on nitrobenzene generally fail, and nitrobenzene is often used as a high-boiling, unreactive solvent for such reactions.[4][5][6]

The most reliable and effective synthetic route involves two key stages:

-

Synthesis of Diphenylmethane: An initial Friedel-Crafts alkylation of benzene with benzyl chloride.

-

Nitration of Diphenylmethane: The subsequent electrophilic nitration of the diphenylmethane intermediate, which yields a mixture of isomers including the target 1-benzyl-3-nitrobenzene.[7]

This guide will focus on optimizing the second, critical stage: the nitration of diphenylmethane.

Optimizing Reaction Temperature & Time: FAQs

This section addresses the core challenge of maximizing the yield of the desired 3-nitro isomer during the nitration of diphenylmethane.

Question 1: What is the primary role of temperature in the nitration of diphenylmethane, and how does it affect the final yield of 1-benzyl-3-nitrobenzene?

Answer: Temperature is the most critical parameter in this synthesis. Its primary role is to control the rate of reaction and, more importantly, the selectivity of the nitration.

-

Controlling Exothermicity: The nitration of aromatic compounds is a highly exothermic reaction. Without proper temperature control, the reaction rate can increase uncontrollably, leading to a dangerous runaway reaction and the formation of undesirable byproducts, including dinitrated and polynitrated compounds.[8][9]

-

Isomer Distribution: While the benzyl group is an ortho-, para-director, the formation of the meta- (3-nitro) isomer is possible. The distribution of isomers can be influenced by temperature, although steric hindrance at the ortho- position and electronic factors play a significant role.

-

Preventing Byproducts: The most significant impact of elevated temperature is the increased likelihood of dinitration. Since the first nitro group only moderately deactivates the ring system, a second nitration can occur under harsh conditions (higher temperatures or prolonged reaction times).[10][11]

For optimal results, the reaction should be conducted at a low temperature, typically between 0-5 °C .[7] This is achieved by using an ice bath and adding the nitrating agent slowly and dropwise to the solution of diphenylmethane.[7]

Question 2: How does reaction time impact the synthesis, and what is the best way to determine when the reaction is complete?

Answer: Reaction time is intrinsically linked to temperature and conversion. The goal is to allow the reaction to proceed to maximum consumption of the starting material without promoting the formation of byproducts.

-

Insufficient Time: If the reaction is stopped prematurely, you will have a low yield due to a significant amount of unreacted diphenylmethane remaining in the mixture. This complicates purification.

-

Excessive Time: Allowing the reaction to run for too long, even at low temperatures, increases the probability of side reactions, such as dinitration.

The most reliable method for determining the optimal reaction time is to monitor the reaction's progress using Thin-Layer Chromatography (TLC) .[7] A typical procedure involves taking small aliquots from the reaction mixture at regular intervals (e.g., every 15-30 minutes) and running a TLC plate against the diphenylmethane starting material. The reaction is considered complete when the spot corresponding to the starting material has disappeared or is very faint.

Question 3: I am observing the formation of multiple products. How can I optimize conditions to favor the 3-nitro isomer?

Answer: The nitration of diphenylmethane will inevitably produce a mixture of 2-nitro, 3-nitro, and 4-nitrodiphenylmethane due to the directing effects of the benzyl group.[7] While complete selectivity for the 3-nitro isomer is challenging, you can optimize the process to manage the isomer ratio and facilitate purification.

-

Strict Temperature Control: As discussed, maintain a temperature of 0-5 °C throughout the addition of the nitrating agent.[7]

-

Choice of Nitrating Agent: A standard mixture of concentrated nitric acid and sulfuric acid is effective.[11] Using nitric acid in a solvent like dichloromethane can sometimes offer milder conditions.[7]

-

Purification is Key: The most crucial step for obtaining pure 1-benzyl-3-nitrobenzene is the final purification. The isomeric mixture can be effectively separated using column chromatography on silica gel .[7] The different isomers will have varying polarities, allowing for their separation.

| Parameter | Recommended Condition | Rationale & Expected Outcome |

| Reaction Temperature | 0–5 °C | Minimizes exotherm, reduces the rate of dinitration, and provides better control over the reaction. Yields a cleaner crude product mixture. |

| Reaction Time | Monitor by TLC | Ensures complete consumption of starting material while minimizing the formation of time-dependent byproducts. Typically 1-3 hours. |

| Reagent Addition | Slow, dropwise | Prevents localized temperature spikes and maintains overall temperature control, crucial for selectivity. |

| Purification Method | Column Chromatography | Essential for separating the desired 3-nitro isomer from the 2-nitro and 4-nitro isomers, which are the major products.[7] |

Troubleshooting Guide

Issue 1: My final yield is extremely low or zero, but my starting material is consumed.

-

Question: I've monitored the reaction by TLC, and the diphenylmethane is gone, but after workup and purification, my yield of 1-benzyl-3-nitrobenzene is negligible. What happened?

-

Answer: This issue often points to problems during the workup and extraction phase.

-

Improper Quenching: The reaction must be carefully quenched by pouring the acidic mixture into cold water or an ice/water mixture.[7] This step neutralizes the strong acids and precipitates the organic products. If done too quickly or at a higher temperature, product degradation can occur.

-

Inefficient Extraction: The nitrated products are organic and must be extracted from the aqueous layer using an appropriate solvent like dichloromethane or ethyl acetate. Ensure you perform multiple extractions (at least 3x) to recover all the product.

-

Washing Steps: The combined organic layers should be washed sequentially with water and a saturated sodium bicarbonate solution to remove any residual acid.[7] Failure to neutralize the acid can lead to product decomposition upon solvent evaporation.

-

Issue 2: My TLC shows a dark streak and multiple spots, indicating significant byproduct formation.

-

Question: My crude product appears very impure, with TLC analysis showing more than the expected three isomeric spots and significant streaking. How can I get a cleaner reaction?

-

Answer: A messy crude reaction is almost always a result of poor temperature control.

-

Cause - Overheating: If the temperature rises significantly above 5-10 °C during the addition of the nitrating agent, side reactions, including oxidation and polynitration, will occur, leading to a complex and often tarry mixture.[8][9]

-

Solution - Strict Temperature Protocol: Ensure your reaction flask is well-submerged in an efficient ice-salt or ice-water bath. Add the nitrating mixture very slowly, one drop at a time, with vigorous stirring to dissipate the heat generated from the reaction. Monitor the internal temperature of the reaction flask with a thermometer. If the temperature begins to rise, immediately stop the addition until it cools back down.

-

Issue 3: I am struggling to separate the 2-, 3-, and 4-nitro isomers using column chromatography.

-

Question: The spots for my product isomers are very close on the TLC plate, and I cannot achieve good separation on my silica gel column. What can I do?

-

Answer: Separating isomers with similar polarities is a common chromatographic challenge.

-

Optimize Your Solvent System: The key is to find a mobile phase with the right polarity to resolve the compounds. A typical system is a mixture of a non-polar solvent (like hexane or petroleum ether) and a slightly more polar solvent (like ethyl acetate or dichloromethane). Instead of running the column isocratically (with a fixed solvent ratio), try a gradient elution . Start with a low concentration of the polar solvent and gradually increase it. This will help separate the less polar isomers first, followed by the more polar ones.

-

Column Dimensions: Use a long, thin column rather than a short, wide one to increase the theoretical plates and improve separation. Ensure you are using an appropriate amount of silica gel relative to your crude product (a mass ratio of at least 50:1 is a good starting point).

-

Experimental Protocols

Protocol: Mononitration of Diphenylmethane

This protocol is adapted from established procedures for the nitration of aromatic compounds.[7]

Materials:

-

Diphenylmethane

-

Dichloromethane (DCM)

-

Concentrated Nitric Acid (70%)

-

Concentrated Sulfuric Acid (98%)

-

Ice

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Brine (Saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica Gel for column chromatography

-

Hexane and Ethyl Acetate for chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve diphenylmethane (1 equivalent) in dichloromethane.

-

Cooling: Place the flask in an ice bath and stir the solution until the internal temperature reaches 0-5 °C.

-

Prepare Nitrating Agent: In the dropping funnel, carefully prepare the nitrating mixture by adding concentrated nitric acid (1.1 equivalents) to concentrated sulfuric acid (1.1 equivalents), ensuring the mixture remains cool.

-

Reaction: Add the nitrating mixture dropwise to the stirred solution of diphenylmethane over 30-60 minutes. Crucially, maintain the internal reaction temperature between 0-5 °C throughout the addition.

-

Monitoring: After the addition is complete, allow the mixture to stir at 0-5 °C. Monitor the reaction's progress by TLC until the diphenylmethane spot is consumed (typically 1-2 hours).

-

Quenching: Once the reaction is complete, carefully pour the reaction mixture into a beaker containing a large amount of crushed ice and water with stirring.

-

Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water (2x), saturated sodium bicarbonate solution (2x, until effervescence ceases), and finally with brine (1x).[7]

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product as a mixture of isomers.

-

Purification: Purify the crude mixture by column chromatography on silica gel using a gradient of ethyl acetate in hexane to separate the isomers and isolate the 1-benzyl-3-nitrobenzene.

References

- BenchChem. (2025).

- BenchChem. (2025). Troubleshooting common issues in Friedel-Crafts reactions.

- BenchChem. (2025).

-

PrepChem.com. (2017). Preparation of nitrobenzene. [Link]

-

Organic Syntheses. Nitrosobenzene. [Link]

-

Organic Syntheses. Nitrobenzene. [Link]

-

ResearchGate. (2014). How can one remove nitrobenzene from reaction mixture without column chromatography?[Link]

-

Socratic Q&A. (2015). Why is the Friedel-Crafts alkylation of nitrobenzene disfavoured?[Link]

-

SimpleChemConcepts. (2018). H2 Chemistry: 3 Steps in Nitration of Benzene via Electrophilic Substitution. [Link]

-

Chemistry Steps. (2024). Nitration of Benzene. [Link]

-

Jurnal Kimia Sains dan Aplikasi. (2022). Optimizing Nitrobenzene Synthesis Catalyzed by Sulfated Silica (SO4/SiO2) through Response Surface Methodological Approach. [Link]

-

Vaia. Nitrobenzene does not undergo Friedel-Crafts alkylation reaction. Why?[Link]

-

YouTube. (2023). How to make Nitrobenzene from Benzene. [Link]

-

Pharmacy123. (n.d.). Preparation of Nitrobenzene (Nitration of benzene). [Link]

-